molecular formula C10H18Cl2O2 B14422127 Chloromethyl 9-chlorononanoate CAS No. 80418-78-6

Chloromethyl 9-chlorononanoate

Katalognummer: B14422127
CAS-Nummer: 80418-78-6
Molekulargewicht: 241.15 g/mol
InChI-Schlüssel: AAVUFTKCHHFPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloromethyl 9-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ and a molecular weight of 241.155 g/mol . . This compound is characterized by the presence of both chloromethyl and chlorononanoate functional groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethyl 9-chlorononanoate can be synthesized through the esterification of 9-chlorononanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like zinc iodide (ZnI₂) can enhance the reaction rate and yield . The reaction is usually carried out at controlled temperatures to prevent side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of chloromethyl 9-chlorononanoate involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloromethyl 9-chlorononanoate: C₁₀H₁₈Cl₂O₂

    9-Chlorononanoic acid: C₉H₁₇ClO₂

    Chloromethyl octanoate: C₉H₁₇ClO₂

Uniqueness

This compound is unique due to the presence of both chloromethyl and chlorononanoate groups, which confer distinct reactivity and versatility in organic synthesis . Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

CAS-Nummer

80418-78-6

Molekularformel

C10H18Cl2O2

Molekulargewicht

241.15 g/mol

IUPAC-Name

chloromethyl 9-chlorononanoate

InChI

InChI=1S/C10H18Cl2O2/c11-8-6-4-2-1-3-5-7-10(13)14-9-12/h1-9H2

InChI-Schlüssel

AAVUFTKCHHFPHZ-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCl)CCCC(=O)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.